molecular formula C6H9BrN2 B1527208 1-(2-bromoethyl)-4-methyl-1H-pyrazole CAS No. 1023299-43-5

1-(2-bromoethyl)-4-methyl-1H-pyrazole

Cat. No. B1527208
CAS RN: 1023299-43-5
M. Wt: 189.05 g/mol
InChI Key: ZNVBHEBIDPKSAE-UHFFFAOYSA-N
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Description

1-(2-bromoethyl)-4-methyl-1H-pyrazole, also known as BEMP, is an organobromine compound with a wide range of applications in both scientific research and industrial applications. BEMP is a useful synthetic intermediate that can be used to synthesize a variety of compounds. In addition, BEMP has been used in various scientific research applications, such as drug discovery, chemical synthesis, and biochemistry.

Scientific Research Applications

Electrocatalytic Applications

Electrocatalysis is one area where pyrazole derivatives, akin to 1-(2-bromoethyl)-4-methyl-1H-pyrazole, find application. For instance, the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium has been reported. This efficient synthesis involves the use of an electrogenerated anion of ethanol as the base, showcasing the utility of pyrazole derivatives in green chemistry applications (Vafajoo et al., 2015).

Ligand Synthesis for Metal Complexes

Pyrazole-containing compounds are also utilized in the stabilization of metal complexes, which are then employed as pre-catalysts in cross-coupling reactions. The synthesis of bulky pyrazole-based ligands involves the condensation of substituted pyrazole compounds with halides, leading to bis(pyrazolyl)palladium(ii) complexes. These complexes have been evaluated for their catalytic activity in Suzuki–Miyaura cross-coupling reactions, highlighting the role of pyrazole derivatives in facilitating organic transformations (Ocansey et al., 2018).

Photophysical Applications

The role of ancillary ligands in color tuning of metal complexes, such as iridium tetrazolate complexes, has been studied, where pyrazole derivatives act as key components. The synthesis and characterization of these complexes demonstrate how the nature of the pyrazole ligand influences the redox and emission properties of the metal complexes. This research underscores the importance of pyrazole derivatives in the development of materials for optical and electronic applications (Stagni et al., 2008).

NMR Spectroscopy and Structural Analysis

The structural analysis of pyrazole derivatives is critical for understanding their reactivity and properties. Research into the ^13C NMR chemical shifts of various N-substituted pyrazole derivatives provides valuable information on the electronic environment and structure of these compounds. This knowledge is fundamental for the design and synthesis of new pyrazole-based materials and molecules (Cabildo et al., 1984).

Material Science and Polymer Chemistry

Pyrazole derivatives are also explored in the context of material science and polymer chemistry. For example, the diversified applications of chemically modified polymers, where pyrazole-based compounds serve as functional groups, demonstrate the versatility of these derivatives in creating new materials with desired properties (Yuan et al., 2011).

properties

IUPAC Name

1-(2-bromoethyl)-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVBHEBIDPKSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287436
Record name 1-(2-Bromoethyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1023299-43-5
Record name 1-(2-Bromoethyl)-4-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023299-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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